molecular formula C15H10ClN5OS B4770705 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

Cat. No.: B4770705
M. Wt: 343.8 g/mol
InChI Key: AXBPYSJPGKPOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole is a heterocyclic compound featuring a benzoxazole core linked via a methylthio group to a 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group. The compound’s synthesis typically involves multi-step reactions, such as cyclization for the benzoxazole core, followed by nucleophilic substitution or click chemistry for tetrazole incorporation . Its dual heterocyclic framework (benzoxazole and tetrazole) and electron-withdrawing chloro substituent make it a candidate for pharmaceutical and materials science research, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBPYSJPGKPOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde to form the benzoxazole core. . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. Additionally, the benzoxazole ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Heterocyclic Compounds

Compound Name Core Heterocycles Key Substituents Reference
This compound Benzoxazole, Tetrazole 4-Chlorophenyl, Methylthio linker
5-[(5-Amino-1H-1,2,3,4-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Tetrazole, Triazole Phenyl, Thiol group
3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine Triazole 3-Chlorophenyl, Thioether linker
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate Oxadiazole 4-Methoxyphenyl, Ethyl ester
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide Triazole, Thiadiazole 3-Chlorophenyl, Methylbenzamide

Key Observations :

  • The target compound uniquely combines a benzoxazole and tetrazole, unlike analogs that pair tetrazole with triazole (e.g., ) or thiadiazole (e.g., ).
  • The 4-chlorophenyl group enhances lipophilicity and bioactivity compared to methoxy or methyl substitutions in oxadiazole derivatives (e.g., ).

Key Observations :

  • The target compound exhibits balanced anticancer (moderate) and antimicrobial (high) activity, contrasting with oxadiazole derivatives (e.g., ) that prioritize anticancer effects.
  • Its methylthio linker may contribute to stability, outperforming thiadiazole derivatives (e.g., ) with lower thermal and metabolic stability.
  • The 4-chlorophenyl group enhances antimicrobial potency against Gram-positive bacteria compared to non-halogenated analogs .

Pharmacokinetic and Mechanistic Insights

  • Lipophilicity : The chloro substituent increases logP values compared to methoxy or hydroxy groups, improving membrane permeability .
  • Metabolic Stability : The benzoxazole-tetrazole framework resists cytochrome P450 degradation better than triazole-thiadiazole hybrids .
  • Mechanism : The tetrazole ring may act as a bioisostere for carboxylic acids, enabling hydrogen bonding with microbial enzyme targets (e.g., dihydrofolate reductase) .

Biological Activity

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C13H10ClN5OS\text{C}_{13}\text{H}_{10}\text{ClN}_{5}\text{OS}

This compound features a benzoxazole ring and a tetrazole moiety, which are known for their pharmacological significance. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

The biological activity of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be involved in metabolic pathways or disease processes.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against various strains of bacteria.

Biological Activity Data

Activity Type Tested Strains/Targets Results
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseIC50 values ranging from 1.13 µM to 6.28 µM
Urease InhibitionUreaseStrong inhibitory activity noted

Case Studies and Research Findings

Several studies have explored the biological effects of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole:

  • Antimicrobial Screening : A study demonstrated that the compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating potent effectiveness compared to standard antibiotics .
  • Enzymatic Studies : Research involving enzyme inhibition showed that derivatives of this compound could effectively inhibit acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • In Vivo Studies : Further investigations into the in vivo efficacy revealed promising results in animal models for both anti-inflammatory and anticancer activities, although more extensive studies are required for clinical validation.

Q & A

Q. How can reaction scalability issues be mitigated during large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Use microreactors for controlled heat/mass transfer, reducing side reactions .
  • Catalyst recycling : Recover Bleaching Earth Clay via centrifugation for reuse (≥5 cycles) .
  • Green solvents : Replace PEG-400 with Cyrene™ to reduce environmental impact .

Q. What strategies improve reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Standardized protocols : Follow CLSI guidelines for MIC assays (e.g., broth microdilution) .
  • Positive controls : Include ciprofloxacin (antibacterial) or fluconazole (antifungal) for assay validation .
  • Triplicate runs : Ensure statistical robustness with n ≥ 3 replicates per concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.